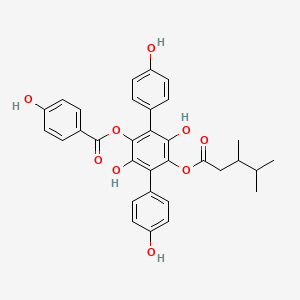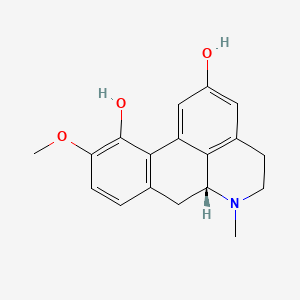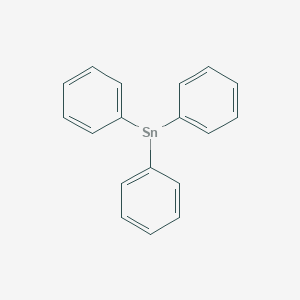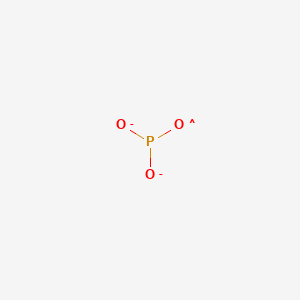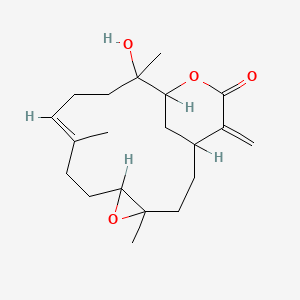
dTDP-4-amino-4,6-dideoxy-D-galactose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
dTDP-4-amino-4,6-dideoxy-D-galactose is a nucleotide sugar derivative that plays a crucial role in the biosynthesis of various bacterial polysaccharides. It is involved in the formation of enterobacterial common antigen, which is essential for the structural integrity and virulence of certain bacteria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dTDP-4-amino-4,6-dideoxy-D-galactose typically involves enzymatic reactions. One common method includes the use of this compound transaminase, which catalyzes the conversion of this compound and 2-oxoglutarate into dTDP-4-dehydro-6-deoxy-D-galactose and L-glutamate . Another method involves the use of this compound acyltransferase, which catalyzes the reaction between acetyl-CoA and this compound to form dTDP-4-acetamido-4,6-dideoxy-D-galactose .
Industrial Production Methods
Industrial production of this compound is less common and typically involves biotechnological approaches using genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes for the biosynthesis of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
dTDP-4-amino-4,6-dideoxy-D-galactose undergoes various chemical reactions, including:
Transamination: Catalyzed by this compound transaminase, converting it into dTDP-4-dehydro-6-deoxy-D-galactose.
Common Reagents and Conditions
Acetyl-CoA: Used in acylation reactions.
2-Oxoglutarate: Used in transamination reactions.
Pyridoxal phosphate: A cofactor required for transaminase activity.
Major Products
dTDP-4-acetamido-4,6-dideoxy-D-galactose: Formed through acylation.
dTDP-4-dehydro-6-deoxy-D-galactose: Formed through transamination.
Wissenschaftliche Forschungsanwendungen
dTDP-4-amino-4,6-dideoxy-D-galactose has several scientific research applications:
Chemistry: Used as a substrate in enzymatic studies to understand the mechanisms of acyltransferases and transaminases.
Medicine: Potential target for the development of antibacterial agents that inhibit its biosynthesis, thereby reducing bacterial virulence.
Industry: Used in the production of bacterial polysaccharides for various biotechnological applications.
Wirkmechanismus
The mechanism of action of dTDP-4-amino-4,6-dideoxy-D-galactose involves its participation in enzymatic reactions that lead to the formation of bacterial polysaccharides. The compound acts as a substrate for enzymes such as this compound acyltransferase and this compound transaminase . These enzymes catalyze the transfer of functional groups to the compound, resulting in the formation of key intermediates in polysaccharide biosynthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
dTDP-4-amino-4,6-dideoxy-D-glucose: Similar in structure but differs in the configuration of the sugar moiety.
dTDP-4-dehydro-6-deoxy-D-galactose: An intermediate formed during the transamination of dTDP-4-amino-4,6-dideoxy-D-galactose.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of enterobacterial common antigen, which is not shared by its similar compounds . This makes it a critical target for antibacterial research and potential therapeutic interventions.
Eigenschaften
Molekularformel |
C16H27N3O14P2 |
|---|---|
Molekulargewicht |
547.34 g/mol |
IUPAC-Name |
[(3R,4S,5R,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H27N3O14P2/c1-6-4-19(16(24)18-14(6)23)10-3-8(20)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(17)7(2)30-15/h4,7-13,15,20-22H,3,5,17H2,1-2H3,(H,25,26)(H,27,28)(H,18,23,24)/t7-,8+,9-,10-,11+,12+,13-,15?/m1/s1 |
InChI-Schlüssel |
UIVJXHWSIFBBCY-WDQPOOCWSA-N |
SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)N |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)N |
Kanonische SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






